Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoate
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Overview
Description
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with potential antileishmanial and antimalarial activities.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antibacterial and antifungal agent.
Chemical Biology: It is used as a tool compound to study the mechanisms of action of pyrazole derivatives in biological systems.
Industrial Applications: The compound may be used in the synthesis of other pyrazole derivatives with industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in pathogens . The bromine atom in the pyrazole ring may enhance its binding affinity to these targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoate: Lacks the bromine atom, which may result in lower potency.
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate: Contains a chlorine atom instead of a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the bromine atom in the pyrazole ring, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug development and biological studies .
Properties
Molecular Formula |
C9H14BrN3O2 |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
HTJPYDPCFMGQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Br)(C(=O)OC)N |
Origin of Product |
United States |
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